molecular formula C20H33NO B1662688 Arachidonamide CAS No. 85146-53-8

Arachidonamide

Cat. No. B1662688
CAS RN: 85146-53-8
M. Wt: 303.5 g/mol
InChI Key: BNBSCAZCQDLUDU-DOFZRALJSA-N
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Description

Arachidonamide, also known as Arachidonic acid amide or Arachidonoyl amide, is a weak cannabinoid CB1 and CB2 agonist . It plays an essential role in physiological homeostases, such as the repair and growth of cells .


Synthesis Analysis

Arachidonamide is a primary fatty acid amide substrate. It has been studied in vitro for its affinity at the FAAH-1, an enzyme responsible for the degradation of AEA and related fatty acid amides . The substrate affinity of FAAH-1 obtained increased in a rank order of oleamide < arachidonamide < stearoylamide .


Molecular Structure Analysis

The arachidonamide molecule contains a total of 54 bonds. There are 21 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, and 1 primary amide (aliphatic) .


Chemical Reactions Analysis

Arachidonamide has been studied for its reactivity with selected NSAIDs on the hydrolysis of endocannabinoid-like molecules by FAAH-1 from rat liver . The selected NSAIDs caused a concentration-dependent inhibition of FAAH-1 activity .


Physical And Chemical Properties Analysis

Arachidonamide has a molecular weight of 303.48 and a molecular formula of C20H33NO .

Scientific Research Applications

Endocannabinoid System and Physiological Regulation

  • Vasodilation and Cellular Signaling : Arachidonamide derivatives like N-arachidonoyl-l-serine (ARA-S) exhibit vasodilation effects in rat arteries and influence cellular signaling pathways such as MAP kinase and protein kinase B/Akt in endothelial cells. These derivatives also suppress inflammation markers like TNF-α in mice (Milman et al., 2006).

  • Cannabinoid Receptor Interactions : Arachidonoyl ethanolamide (anandamide), a related compound, plays significant roles in the endocannabinoid system, affecting cannabinoid receptors and various physiological processes. This includes modulation of pain and inflammation, with implications for drug development targeting these receptors (Snider et al., 2010).

Cellular and Molecular Effects

  • Apoptosis in Neuronal Cells : Anandamide can induce apoptosis in PC-12 cells, a type of neuronal cell, through mechanisms involving superoxide and caspase-3 (Sarker et al., 2000).

  • Modulation of Glutamatergic Synaptic Transmission : In studies involving the midbrain periaqueductal grey, arachidonamide derivatives have shown effects on glutamatergic synaptic transmission, implicating cannabinoid CB1 receptors and TRPV1 channels in these processes (Kawahara et al., 2011).

Immune System Interaction

  • Inhibition of Interleukin-2 Secretion : Anandamide can inhibit interleukin-2 secretion in murine splenocytes, indicating its role in immune modulation. This process is seemingly independent of cannabinoid receptors and involves cyclooxygenase metabolism (Rockwell & Kaminski, 2004).

Biochemical Production and Analysis

  • Enzymatic Preparation from Microbial Oil : Research has been conducted on the enzymatic preparation of arachidonoyl ethanolamide (AEA) from arachidonic acid derived from microbial oil, demonstrating the feasibility of producing this compound for research and therapeutic applications (Yang et al., 2017).

Neurological Implications

  • Cannabinoid Receptor Knockout Mice Studies : Studies on CB1 cannabinoid receptor knockout mice have revealedinsights into the levels, metabolism, and activity of anandamide, highlighting its potential role in modulating neurobehavioral actions through non-CB1, non-CB2 G protein-coupled receptors (Di Marzo et al., 2000).

Angiogenesis and Receptor Activation

  • Pro-angiogenic Actions : ARA-S, structurally similar to anandamide, is a potent inducer of endothelial cell proliferation and migration, and angiogenesis in vitro. Its pro-angiogenic action is mediated by activation of GPR55 receptor, suggesting new physiological roles for ARA-S and GPR55 (Ho, 2010).

Dermatological Effects

  • Influence on Keratinocyte Differentiation : Anandamide can inhibit the differentiation of human keratinocytes by affecting DNA methylation, through a process mediated by CB1 receptors. This suggests a broader role of endocannabinoids in regulating cell functions beyond skin differentiation (Paradisi et al., 2008).

Endocannabinoid Behavioral Effects

  • Cannabinoid Behavioral Effects : Research demonstrates that manipulation of endocannabinoid signaling, such as inhibiting the hydrolysis of 2-arachidonoylglycerol, can produce cannabinoid behavioral effects, highlighting the diverse roles of endocannabinoids like anandamide in modulating behavior (Long et al., 2008).

Future Directions

Research suggests potential for the study of compounds as combined FAAH-1-COX inhibitors . This could open new avenues for the development of drugs to treat pain and inflammation.

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBSCAZCQDLUDU-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347885
Record name Arachidonoyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonamide

CAS RN

85146-53-8
Record name Arachidonoyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
Y Liu, L Ji, M Eno, S Kudalkar, AL Li… - Journal of medicinal …, 2018 - ACS Publications
The synthesis of potent metabolically stable endocannabinoids is challenging. Here we report a chiral arachidonoyl ethanolamide (AEA) analogue, namely, (13S,1′R)-…
Number of citations: 21 pubs.acs.org
CJ Fowler - Current Medicinal Chemistry-Central Nervous …, 2004 - ingentaconnect.com
There is a good evidence to suggest that activation of cannabinoid receptors may be beneficial not only in the treatment of conditions such as pain, but even in neurodegenerative states…
Number of citations: 16 www.ingentaconnect.com
AC Howlett, S Mukhopadhyay - Chemistry and physics of lipids, 2000 - Elsevier
Anandamide (arachidonylethanolamide) and 2-arachidonoylglycerol mediate many of their actions via either CB 1 or CB 2 cannabinoid receptor subtypes. These agonist-receptor …
Number of citations: 301 www.sciencedirect.com
A Jarrahian, S Manna, WS Edgemond… - Journal of …, 2000 - Wiley Online Library
Two putative endocannabinoids, N‐arachidonylethanolamine (AEA) and 2‐arachidonylglycerol, are inactivated by removal from the extracellular environment by a process that has the …
Number of citations: 163 onlinelibrary.wiley.com
ML López-Rodríguez, A Viso… - Journal of medicinal …, 2001 - ACS Publications
In the present work, we have designed and synthesized a series of arachidonic acid derivatives of general structure I which have been characterized as highly potent and selective …
Number of citations: 91 pubs.acs.org
AD Khanolkar, V Abadji, S Lin, WAG Hill… - Journal of medicinal …, 1996 - ACS Publications
Several analogs of an endogenous cannabimimetic, arachidonylethanolamide (anandamide), were synthesized to study the structural requirements of the ethanolamide head group. …
Number of citations: 206 pubs.acs.org
WS Edgemond, WB Campbell, CJ Hillard - … , leukotrienes and essential fatty …, 1995 - Elsevier
… 2 N-2-(4-Hydroxyphenyl)ethyl arachidonamide (HEA) and N-2-hydroxyphenyl arachidonamide (HPA) competition curves determined in the presence and absence of 0.15 mM PMSF. …
Number of citations: 31 www.sciencedirect.com
JT Dongdem, GK Helegbe… - BMC …, 2022 - bmcpharmacoltoxicol.biomedcentral …
… We analysed the affinity of oleamide, arachidonamide and stearoylamide at the FAAH-1 in vitro and investigated the potency of selected NSAIDs on the hydrolysis of endocannabinoid-…
W Lang, C Qin, S Lin, AD Khanolkar… - Journal of medicinal …, 1999 - ACS Publications
… Arachidonamide (1) was found to be the best substrate with an apparent K m of 2.34 mM … one-half that of arachidonamide. N,N-Bis(2-hydroxyethyl)arachidonamide (3) was not …
Number of citations: 157 pubs.acs.org
D Piomelli, M Beltramo, S Glasnapp… - Proceedings of the …, 1999 - National Acad Sciences
… We first tested three key analogs that compete with anandamide for uptake: [3H]arachidonamide (12), [3H]N(4-hydroxyphenyl)arachidonamide (22), the most potent competitor in our …
Number of citations: 364 www.pnas.org

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